molecular formula C24H15ClN2O5S B4820847 (5E)-1-(1,3-benzodioxol-5-yl)-5-{4-[(4-chlorophenyl)sulfanyl]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-1-(1,3-benzodioxol-5-yl)-5-{4-[(4-chlorophenyl)sulfanyl]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B4820847
M. Wt: 478.9 g/mol
InChI Key: AIZOKGVADHVKNK-YBFXNURJSA-N
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Description

(5E)-1-(1,3-benzodioxol-5-yl)-5-{4-[(4-chlorophenyl)sulfanyl]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a chlorophenyl sulfanyl group, and a pyrimidine trione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-(1,3-benzodioxol-5-yl)-5-{4-[(4-chlorophenyl)sulfanyl]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. One common approach is the Knoevenagel condensation reaction, where the benzodioxole derivative is reacted with the appropriate aldehyde in the presence of a base to form the benzylidene intermediate. This intermediate is then subjected to further reactions to introduce the pyrimidine trione moiety and the chlorophenyl sulfanyl group .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

(5E)-1-(1,3-benzodioxol-5-yl)-5-{4-[(4-chlorophenyl)sulfanyl]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydroxide for condensation reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the specific transformation desired.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

(5E)-1-(1,3-benzodioxol-5-yl)-5-{4-[(4-chlorophenyl)sulfanyl]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological systems, making it a candidate for studying enzyme inhibition and receptor binding.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (5E)-1-(1,3-benzodioxol-5-yl)-5-{4-[(4-chlorophenyl)sulfanyl]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function . This inhibition can disrupt critical metabolic pathways, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-1-(1,3-benzodioxol-5-yl)-5-{4-[(4-chlorophenyl)sulfanyl]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione is unique due to its combination of a benzodioxole ring, a chlorophenyl sulfanyl group, and a pyrimidine trione core. This unique structure allows it to interact with biological systems in ways that similar compounds cannot, making it a valuable compound for research and development.

Properties

IUPAC Name

(5E)-1-(1,3-benzodioxol-5-yl)-5-[[4-(4-chlorophenyl)sulfanylphenyl]methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15ClN2O5S/c25-15-3-8-18(9-4-15)33-17-6-1-14(2-7-17)11-19-22(28)26-24(30)27(23(19)29)16-5-10-20-21(12-16)32-13-31-20/h1-12H,13H2,(H,26,28,30)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIZOKGVADHVKNK-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)N3C(=O)C(=CC4=CC=C(C=C4)SC5=CC=C(C=C5)Cl)C(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)N3C(=O)/C(=C/C4=CC=C(C=C4)SC5=CC=C(C=C5)Cl)/C(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5E)-1-(1,3-benzodioxol-5-yl)-5-{4-[(4-chlorophenyl)sulfanyl]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 2
(5E)-1-(1,3-benzodioxol-5-yl)-5-{4-[(4-chlorophenyl)sulfanyl]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 3
(5E)-1-(1,3-benzodioxol-5-yl)-5-{4-[(4-chlorophenyl)sulfanyl]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 4
(5E)-1-(1,3-benzodioxol-5-yl)-5-{4-[(4-chlorophenyl)sulfanyl]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 5
(5E)-1-(1,3-benzodioxol-5-yl)-5-{4-[(4-chlorophenyl)sulfanyl]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 6
(5E)-1-(1,3-benzodioxol-5-yl)-5-{4-[(4-chlorophenyl)sulfanyl]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione

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